REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]#[N:8].Br[CH2:10][CH2:11]Cl.[H-].[Na+]>CS(C)=O.O>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1([C:7]#[N:8])[CH2:11][CH2:10]1 |f:2.3|
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)CC#N
|
Name
|
|
Quantity
|
33.1 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
31.85 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 18 hours at ambient temperature the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature just below 35° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (1×200
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled at reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C1(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |